molecular formula C9H10F2O2 B3043624 2,3-Difluoro-4-propoxyphenol CAS No. 887582-93-6

2,3-Difluoro-4-propoxyphenol

Cat. No. B3043624
CAS RN: 887582-93-6
M. Wt: 188.17 g/mol
InChI Key: XEPZDQDZRNREGA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-propoxyphenol is a chemical compound with the molecular formula C9H10F2O2 . It has an average mass of 188.171 Da and a mono-isotopic mass of 188.064880 Da .

Scientific Research Applications

  • Synthesis and Properties of Liquid Crystals : Sun Guixiang et al. (2003) explored the synthesis and mesmorphic properties of liquid crystalline materials containing 2,3-difluorophenyl. These compounds exhibited a wide temperature range of smectic A phase and/or nematic phase with negative dielectric anisotropy and low birefringences, making them significant in the field of materials science (Sun Guixiang et al., 2003).

  • Fluorescent Probes Sensing pH and Metal Cations : In 2001, Tanaka et al. developed fluorescent probes using a compound structurally similar to 2,3-Difluoro-4-propoxyphenol for sensing magnesium and zinc cations. Their findings indicate the potential of such compounds in developing sensitive probes for biological and chemical applications (Tanaka et al., 2001).

  • Synthesis of (Hetero)arene-Fused Compounds : The research by Huamin Liang et al. (2020) on the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives, using a process involving difluorocarbene, adds to the understanding of complex molecular synthesis involving difluorinated compounds (Liang et al., 2020).

  • Synthesis of Low-Melting Liquid Crystals : Gray et al. (1989) reported on the synthesis of liquid crystals with 2,3-difluoro substituents. These compounds are characterized as low-melting liquid crystals with wide-range Sc phases, useful for ferroelectric systems and ECB devices (Gray et al., 1989).

  • Oxidative Polymerization : Ikeda et al. (2000) conducted a study on the oxidative polymerization of 2,6-difluorophenol. The polymer synthesized showed potential for use in various industrial applications due to its specific properties (Ikeda et al., 2000).

  • Deoxyfluorination of Carboxylic Acids : Research by Xiu Wang et al. (2021) on the deoxyfluorination of carboxylic acids to acyl fluorides using a novel fluorination reagent provides insights into new methods of chemical synthesis involving difluorination (Wang et al., 2021).

  • Antimicrobial Evaluation of Novel Compounds : The study by Chundawat et al. (2016) on the synthesis and in vitro evaluation of novel difluoromethylated compounds for antimicrobial activities highlights the potential of difluorinated compounds in pharmaceutical research (Chundawat et al., 2016).

properties

IUPAC Name

2,3-difluoro-4-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-5-13-7-4-3-6(12)8(10)9(7)11/h3-4,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPZDQDZRNREGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-propoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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